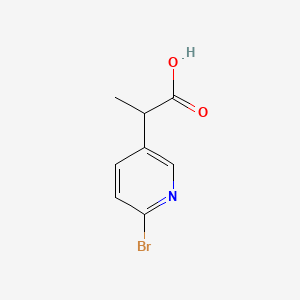

2-(6-Bromopyridin-3-yl)propanoic acid

Description

2-(6-Bromopyridin-3-yl)propanoic acid is a brominated pyridine derivative featuring a propanoic acid side chain. The compound’s carboxylic acid group enables participation in conjugation reactions, salt formation, or coordination chemistry, making it a versatile intermediate. Bromine at the pyridine ring’s 6-position enhances electrophilic reactivity, facilitating cross-coupling reactions or further functionalization .

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

2-(6-bromopyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C8H8BrNO2/c1-5(8(11)12)6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12) |

InChI Key |

RDLMIQPQYKKHDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of 2-(6-Bromopyridin-3-yl)propanoic acid may involve large-scale bromination reactions followed by purification processes to obtain the desired compound with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(6-Bromopyridin-3-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a plant growth regulator, it interferes with the normal apical dominance control mechanism, leading to the production of multi-stemmed plants . In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, although detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

Key Comparisons:

Functional Group Diversity: The amino group in 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid (CAS 32938-58-2) introduces nucleophilic reactivity, making it suitable for peptide coupling or metal chelation. The imidazopyridine-propargyl system in 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine () offers a rigid heterocyclic framework, which is advantageous for targeting biological receptors .

Physicochemical Properties: Molecular weight correlates with substituent complexity: the imidazopyridine derivative (318.13 g/mol) is heavier due to fused rings and alkyne groups . The amino derivative (245.07 g/mol) has higher polarity than the target compound, likely affecting solubility and bioavailability .

Propanoic acid derivatives with halogenated pyridines (e.g., 62805-01-0) may serve as herbicides, though regulatory restrictions (e.g., 2,4,5-TP in ) highlight environmental concerns for analogs .

Research Findings and Implications

- Structural Stability : X-ray crystallography data for 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine (–3) reveals bond lengths (e.g., C-Br: ~1.90 Å) and angles consistent with aromatic systems, suggesting similar stability for the target compound’s bromopyridine core .

- Synthetic Flexibility : The alkyne group in the imidazopyridine derivative allows click chemistry modifications, whereas the carboxylic acid group in the target compound supports esterification or amidation .

- Safety Considerations: While 2-(6-Bromopyridin-3-yl)propanoic acid lacks explicit hazard data, analogs like 6-(BOC-Methylamino)pyridine-3-boronic acid () require stringent handling (e.g., refrigeration, PPE), suggesting similar precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.